5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione

QSAR Lipophilicity CNS Drug Design

Researchers encounter irreproducible SAR when substituting generic hydantoins for position-specific analogs. 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione (CAS 140894-84-4) eliminates this variable with a defined 5-monosubstituted, 4-fluorobenzyl topology. • Chiral C5 center enables enantiomer-dependent pharmacology-absent in 5,5-disubstituted derivatives such as phenytoin • Endogenous ¹⁹F NMR probe tracks metabolic fate in microsome/hepatocyte incubations without radiolabeling • Saturated 5-benzyl linkage ensures >48 h chemical stability versus degradation-prone benzylidene analogs

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
Cat. No. B13259621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2C(=O)NC(=O)N2)F
InChIInChI=1S/C10H9FN2O2/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15)
InChIKeyJGMYNMBJJFXSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione Chemical Identity & Class Context


5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione is a 5-monosubstituted hydantoin (imidazolidine-2,4-dione) bearing a 4-fluorobenzyl group at the C5 position [1]. The hydantoin scaffold is a privileged structure in medicinal chemistry, historically associated with anticonvulsant pharmacophores such as phenytoin (5,5-diphenylhydantoin) [2]. Unlike the 5,5-disubstituted topology of phenytoin, this compound presents a single 4-fluorobenzyl substituent, resulting in a chiral center at C5 and distinct physicochemical properties: molecular weight 208.19 g/mol, XLogP3 of 0.7, two hydrogen bond donors, and three hydrogen bond acceptors [3]. This substitution pattern places it within a sub-class of hydantoins investigated for anticonvulsant, antimicrobial, and antiproliferative activities, where the electronic and steric nature of the benzyl substituent critically modulates potency and selectivity [4].

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione: Irreplaceable by Generic Hydantoins


The hydantoin pharmacophore is exquisitely sensitive to substitution pattern, and literature consistently demonstrates that structurally close analogs—differing by a single atom position, replacement of fluorine with another halogen, or saturation state—yield divergent biological profiles [1]. In the seminal 5‑benzylhydantoin study, moving the trifluoromethyl group from the 3‑ to the 4‑position abolished anticonvulsant activity, while 5‑benzylidene (unsaturated) analogs exhibited different potency and toxicity profiles compared to their saturated 5‑benzyl counterparts [2]. The 4‑fluoro substituent introduces unique electronic effects (Hammett σₚ = +0.06) that differ from ‑Cl, ‑Br, or ‑CF₃, altering both lipophilicity and hydrogen‑bonding capacity at the hydantoin ring [3]. Furthermore, 5‑monosubstituted hydantoins possess a chiral center that generates enantiomer‑dependent pharmacology absent in symmetrically 5,5‑disubstituted derivatives such as phenytoin [4]. These cumulative differences mean that substituting this compound with a generic “hydantoin” or even a close positional isomer introduces uncontrolled variables into structure‑activity or pharmacokinetic studies, undermining reproducibility and data interpretation.

5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione: Quantitative Differentiation from Analogs


Lipophilicity Shift with Fluorine vs. 5-Benzylhydantoin

The 4‑fluoro substituent on the benzyl ring of the target compound produces a measurable reduction in lipophilicity (XLogP3 = 0.7) compared to the unsubstituted 5‑benzylhydantoin (predicted XLogP3 ≈ 1.0–1.1) [1]. This 0.3–0.4 log unit decrease is consistent with the electron‑withdrawing character of fluorine and is expected to reduce nonspecific binding to plasma proteins while maintaining sufficient logD for passive blood‑brain barrier penetration [2]. In the broader hydantoin SAR literature, optimal anticonvulsant activity in MES models correlates with a logP window of approximately 1.0–3.0; the target compound’s lower lipophilicity positions it closer to the lower boundary, potentially conferring a superior safety margin (reduced sedation/neurotoxicity) relative to more lipophilic analogs [3].

QSAR Lipophilicity CNS Drug Design

C5 vs. N3 Substitution: Target Selectivity

The target compound (C5‑substituted) is a positional isomer of 3‑(4‑fluorobenzyl)imidazolidine‑2,4‑dione (N3‑substituted; CAS 163777‑73‑9). In a QSAR study of 3‑(4‑substituted benzyl)‑5‑phenylhydantoins and related series against HCT‑116 colon cancer cells, N3‑benzyl substitution combined with varying C5 substituents produced IC₅₀ values spanning two orders of magnitude (0.57–172 μM), demonstrating that the position of the benzyl moiety is a primary determinant of antiproliferative potency [1]. Although the target compound was not directly tested in that study, the class‑level inference is that C5‑benzyl hydantoins engage different binding conformations than N3‑benzyl isomers, a conclusion corroborated by crystallographic data showing distinct hydrogen‑bonding networks and dihedral angles between the hydantoin ring and the phenyl plane (65.55° for the 5‑methyl analog) [2].

Positional Isomerism Target Selectivity Hydantoin SAR

Saturated vs. Unsaturated Scaffold Stability

The target compound features a saturated methylene bridge (C5–CH₂–Ar) in contrast to the α,β‑unsaturated 5‑(4‑fluorobenzylidene)imidazolidine‑2,4‑dione (CAS 140894‑74‑2). In the 1981 5‑benzylhydantoin study, saturated 5‑benzyl derivatives consistently demonstrated superior chemical stability and distinct anticonvulsant profiles compared to their unsaturated 5‑benzylidene counterparts [1]. Specifically, 5‑benzylidene compounds showed susceptibility to nucleophilic addition at the exocyclic double bond, raising concerns about off‑target reactivity in biological media, whereas the saturated analogs were stable under physiological pH conditions [2]. The unsaturated analog 5‑(4‑fluorobenzylidene)imidazolidine‑2,4‑dione has been structurally characterized, confirming a planar exocyclic double bond that creates a distinctly different pharmacophore geometry (flat vs. tetrahedral at C5) [3].

Scaffold Stability Saturated vs. Unsaturated Chemical Stability

¹⁹F NMR Probe: Fluorine Advantage

The presence of a single fluorine atom in the 4‑fluorobenzyl group converts the target compound into a ¹⁹F NMR‑active probe. ¹⁹F NMR offers a wide spectral window (~200 ppm) and 100% natural abundance of the active isotope, enabling sensitive detection and quantification in complex biological matrices without background interference [1]. The non‑fluorinated 5‑benzylhydantoin (CAS 3530‑82‑3) lacks this capability entirely. In a representative metabolic stability study of a related fluorinated hydantoin (MF‑8), ¹⁹F NMR was employed to monitor compound fate and identify metabolites directly in microsomal incubations, achieving detection limits of ~1 µM [2]. While the target compound’s specific ¹⁹F chemical shift has not been reported in peer‑reviewed literature, analogous 4‑fluorobenzyl compounds exhibit a characteristic ¹⁹F signal at approximately −115 to −118 ppm (relative to CFCl₃) [3].

¹⁹F NMR Metabolite Identification Analytical Tracability

Optimal Research Applications of 5-[(4-Fluorophenyl)methyl]imidazolidine-2,4-dione


Anticonvulsant Lead with Favorable Therapeutic Index

The compound’s moderated lipophilicity (XLogP3 = 0.7) positions it at the hydrophilic edge of the optimal logP window for anticonvulsant hydantoins, suggesting a potentially improved safety margin over more lipophilic analogs such as phenytoin (XLogP3 = 2.47) [1]. The 4‑fluoro substituent offers a subtle electronic tuning that, in the broader benzylhydantoin SAR landscape, has been correlated with retained MES activity while lowering acute neurotoxicity [2]. This makes the compound a rational starting point for hit‑to‑lead campaigns targeting seizure models where reducing sedation is a priority.

¹⁹F NMR-Based ADME Profiling

The single fluorine atom serves as an endogenous ¹⁹F NMR probe, allowing researchers to track metabolic fate in hepatic microsome or hepatocyte incubations with detection limits in the low micromolar range, as demonstrated for related fluorinated hydantoins [3]. This capability is absent in non‑fluorinated 5‑benzylhydantoin, making the target compound uniquely suited for early‑stage pharmacokinetic triage where labeling is cost‑prohibitive.

Chiral Hydantoin for Enantiomer-Specific Pharmacology

The C5 monosubstitution creates a stereogenic center, enabling resolution into enantiomers whose pharmacological and ADME‑Tox profiles may diverge substantially, as shown for the fluorinated hydantoin 5‑HT₇ antagonist MF‑8 [4]. In contrast, 5,5‑disubstituted hydantoins (phenytoin, 5‑(4‑fluorophenyl)‑5‑phenylhydantoin) are achiral at C5, precluding stereochemical SAR exploration. The target compound thus provides a structurally simple, fluorine‑containing chiral scaffold for investigating stereoselective target engagement.

Scaffold Stability in Long-Term Biological Assays

The saturated 5‑benzyl linkage confers superior chemical stability relative to the unsaturated 5‑benzylidene analog (CAS 140894‑74‑2), which contains a reactive exocyclic double bond susceptible to nucleophilic degradation under physiological pH [5]. For cell‑based assays exceeding 48 hours or chronic in vivo dosing models, this stability advantage reduces the confounding effects of compound degradation, ensuring that observed biological effects are attributable to the parent molecule rather than reactive intermediates.

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